3-Methoxy-1-(2-methylphenyl)propan-1-amine, also known as a derivative of phenethylamine, is an organic compound with the molecular formula . This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. Its classification falls under the category of amines, specifically aliphatic amines, which are characterized by the presence of an amino group attached to an alkyl chain.
The compound can be sourced from chemical suppliers and is often used as an intermediate in the synthesis of other organic compounds. Its classification as a phenethylamine derivative places it within a broader category of compounds that are structurally related to amphetamines, which are known for their stimulant properties.
The synthesis of 3-Methoxy-1-(2-methylphenyl)propan-1-amine can be achieved through several methods. A common approach involves the reaction of 2-methylbenzaldehyde with methoxyethylamine. This reaction typically requires specific conditions such as controlled temperature and pressure to optimize yield and purity.
In industrial settings, more advanced techniques may be employed, including:
The reaction conditions generally involve the use of catalysts to facilitate the reaction. Common catalysts include transition metals that can enhance the rate of reaction while minimizing by-products.
The molecular structure of 3-Methoxy-1-(2-methylphenyl)propan-1-amine can be represented with the following data:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 179.26 g/mol |
| IUPAC Name | 3-Methoxy-1-(2-methylphenyl)propan-1-amine |
| InChI | InChI=1S/C11H17NO/c1-9-3-5-10(6-4-9)11(12)7-8-13-2/h3-6,11H,7-8,12H2,1-2H3 |
| InChI Key | HFTMHUCYALUVPZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C(CCOC)N |
The structure features a methoxy group and a 2-methylphenyl group attached to a propanamine backbone.
3-Methoxy-1-(2-methylphenyl)propan-1-amine undergoes various chemical reactions:
The products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols.
The physical properties of 3-Methoxy-1-(2-methylphenyl)propan-1-amine include:
Chemical properties include reactivity towards oxidation and reduction reactions as described earlier. The compound is stable under normal conditions but should be handled with care due to its potential biological activity.
3-Methoxy-1-(2-methylphenyl)propan-1-amine has several applications in scientific research:
CAS No.: 34341-27-0
CAS No.: 33927-59-2
CAS No.: 108418-13-9
CAS No.: 27973-72-4
CAS No.: 8012-96-2
CAS No.: 82-71-3